molecular formula C15H12N4O2 B14950610 N-[(E)-(2-hydroxy-1-naphthyl)methyleneamino]-1H-pyrazole-5-carboxamide

N-[(E)-(2-hydroxy-1-naphthyl)methyleneamino]-1H-pyrazole-5-carboxamide

Cat. No.: B14950610
M. Wt: 280.28 g/mol
InChI Key: KMDHNWTYSTVILC-RQZCQDPDSA-N
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Description

N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is derived from the reaction between 2-hydroxynaphthaldehyde and 1H-pyrazole-3-carbohydrazide.

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H12N4O2/c20-14-6-5-10-3-1-2-4-11(10)12(14)9-17-19-15(21)13-7-8-16-18-13/h1-9,20H,(H,16,18)(H,19,21)/b17-9+

InChI Key

KMDHNWTYSTVILC-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=NN3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NN3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation reaction between 2-hydroxynaphthaldehyde and 1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours until the reaction is complete, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The azomethine group (C=N) can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azomethine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute at the azomethine carbon.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is largely dependent on its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s azomethine group (C=N) is particularly reactive and can participate in various biochemical interactions .

Comparison with Similar Compounds

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